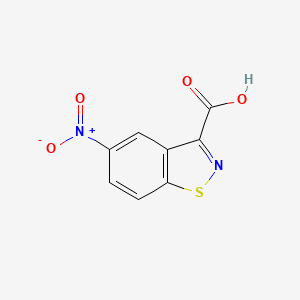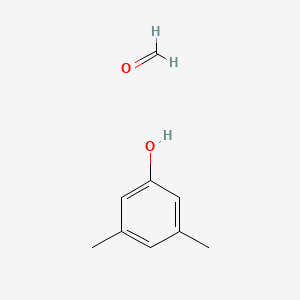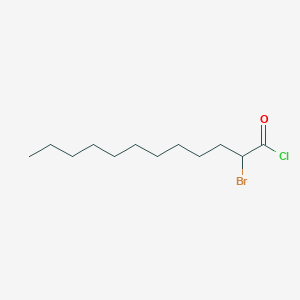
Estrone Sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Estrone Sulfamate typically involves the reaction of estrone with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Estrone Sulfamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiolates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield estrone derivatives with additional oxygen-containing functional groups, while reduction can produce estradiol derivatives.
Aplicaciones Científicas De Investigación
Estrone Sulfamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies of enzyme inhibition, particularly steroid sulfatase, to understand its role in estrogen metabolism.
Medicine: Investigated for its potential in cancer therapy, especially in hormone-dependent cancers such as breast cancer.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control processes.
Mecanismo De Acción
The mechanism of action of Estrone Sulfamate involves the inhibition of steroid sulfatase. This enzyme is responsible for the hydrolysis of sulfate esters of steroids, which is a key step in the metabolism of estrogens. By inhibiting this enzyme, the compound reduces the levels of active estrogens, thereby exerting its effects. The molecular targets include the active site of steroid sulfatase, where the sulfamate group forms a covalent bond with the enzyme, leading to its inactivation.
Comparación Con Compuestos Similares
Similar Compounds
Estrone: A naturally occurring estrogen that is structurally similar but lacks the sulfamate group.
Estradiol: Another estrogen with a similar core structure but different functional groups.
Estrone sulfate: The sulfate ester of estrone, which is a substrate for steroid sulfatase.
Uniqueness
The uniqueness of Estrone Sulfamate lies in its potent inhibition of steroid sulfatase. This property makes it a valuable tool in research and potential therapeutic applications, particularly in the context of hormone-dependent cancers.
Propiedades
Fórmula molecular |
C18H23NO4S |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfamate |
InChI |
InChI=1S/C18H23NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3,(H2,19,21,22) |
Clave InChI |
RVKFQAJIXCZXQY-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Hydroxy-N,N,2,3-tetramethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B8676521.png)
![[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B8676530.png)








![5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one](/img/structure/B8676616.png)

![Methyl 9-chloro-1-(4,6-dimethoxy-2-methylpyrimidin-5-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-6-carboxylate](/img/structure/B8676626.png)
